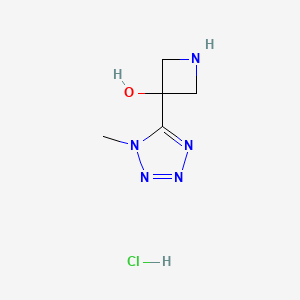

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

Description

3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride is a heterocyclic compound featuring an azetidine ring substituted with a 1-methyltetrazol-5-yl group and a hydroxyl group at the 3-position, with a hydrochloride counterion. The azetidine core (a four-membered saturated ring) confers rigidity, while the tetrazole group enhances metabolic stability and acts as a bioisostere for carboxylic acids, improving pharmacokinetic properties . The hydrochloride salt improves aqueous solubility, critical for bioavailability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as baricitinib intermediates, where azetidine derivatives are key building blocks .

Properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQPMQKTGXFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride typically involves the reaction of azetidin-3-ol with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1. Antibacterial Activity

The compound has been explored for its antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives containing the azetidine moiety demonstrate enhanced antibacterial activity compared to traditional fluoroquinolone antibiotics. For instance, a derivative with the 3-(1-methyltetrazol-5-yl)thioazetidine moiety showed superior efficacy against Gram-positive bacteria .

2. Antifungal Properties

Research has indicated that compounds similar to 3-(1-Methyltetrazol-5-yl)azetidin-3-ol; hydrochloride exhibit antifungal activity. This is particularly relevant in the context of increasing fungal infections that are resistant to conventional treatments. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

3. Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been implicated in the treatment of neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(1-methyltetrazol-5-yl)azetidin-3-ol hydrochloride with structurally related azetidine derivatives:

Biological Activity

3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride has a molecular formula of and a molecular weight of approximately 163.59 g/mol. The presence of the azetidine ring and the tetrazole moiety are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the azetidine structure exhibit significant antibacterial properties. Specifically, studies have shown that derivatives of azetidin-3-ol, including those with a methyltetrazole substituent, demonstrate enhanced activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 16 | Moderate |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 | Moderate |

| Escherichia coli | >128 | Low |

| Haemophilus influenzae | 8 | High |

The data suggest that while the compound is effective against certain Gram-positive strains, its activity against Gram-negative bacteria is limited, likely due to permeability issues associated with the outer membrane of these organisms .

The mechanism by which 3-(1-Methyltetrazol-5-yl)azetidin-3-ol exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The azetidine ring is believed to play a pivotal role in this mechanism, similar to other β-lactam antibiotics. Additionally, the tetrazole group may enhance binding affinity to bacterial targets, thereby increasing potency .

Case Studies and Research Findings

A study published in Chemical & Pharmaceutical Bulletin highlighted that compounds containing the methyltetrazole moiety showed superior antibacterial activity compared to their non-tetrazole counterparts. The research demonstrated that the incorporation of the tetrazole group into fluoroquinolone derivatives led to increased potency against both MSSA and MRSA strains .

Another investigation focused on the synthesis and evaluation of various azetidine derivatives found that those with substituted tetrazoles exhibited not only improved antibacterial properties but also reduced cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for preparing 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of azetidine precursors followed by functionalization. Key steps include:

- Cyclization : Reacting 1-methyltetrazole-5-amine with epichlorohydrin under basic conditions to form the azetidine ring .

- Hydrochlorination : Treating the free base with concentrated HCl in ethanol or methanol to form the hydrochloride salt, ensuring stoichiometric control to avoid excess acid .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Q. How is the purity and structural integrity of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride validated?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the azetidine ring (δ 3.5–4.5 ppm for protons; δ 50–70 ppm for carbons) and tetrazole moiety (δ 8.0–9.0 ppm for protons) .

- FT-IR : Stretches at 3200–3400 cm⁻¹ (O-H/N-H), 1600–1650 cm⁻¹ (C=N tetrazole), and 2500–2800 cm⁻¹ (HCl salt) .

- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with retention time consistency (±0.2 min) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields for hydrochlorination be optimized without compromising purity?

- Methodological Answer :

- Solvent Selection : Ethanol or isopropanol enhances solubility of the free base, improving HCl incorporation .

- Temperature Control : Maintain 0–5°C during acid addition to prevent side reactions (e.g., ring-opening) .

- Stoichiometry : Use 1.05–1.1 equivalents of HCl to ensure complete salt formation while minimizing residual acid .

- Table 1 : Yield Optimization Parameters

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| HCl Equivalents | 1.05–1.1 | High |

| Reaction Temp (°C) | 0–5 | Moderate |

| Solvent | Ethanol | High |

Q. How do structural modifications on the azetidine ring affect physicochemical properties?

- Methodological Answer :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Increase ring strain, enhancing reactivity in nucleophilic substitutions .

- Hydrophobic Groups (e.g., benzyl) : Improve lipid solubility but reduce aqueous stability .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict logP and pKa shifts, guiding solubility optimization .

Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Purity Verification : Compare HPLC profiles of batches to rule out impurities as activity modifiers .

- Meta-Analysis : Cross-reference IC₅₀ values across studies using tools like PubChem BioAssay to identify outliers .

Q. Which computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with GABA receptors (RMSD ≤2.0 Å) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥50 ns trajectories) .

- Pharmacophore Mapping : MOE or Phase to identify critical interaction motifs (e.g., tetrazole H-bonding) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for similar azetidine derivatives?

- Methodological Answer :

- pH Dependency : Solubility peaks at pH 4–5 for hydrochloride salts due to protonation equilibria .

- Counterion Effects : Acetate vs. chloride salts show 2–3× differences in aqueous solubility .

- Experimental Conditions : Stirring time (≥2 hr) and temperature (25°C vs. 37°C) significantly impact reported values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.